molecular formula C26H23N5O2 B380279 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-16-5

7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B380279
CAS No.: 361481-16-5
M. Wt: 437.5g/mol
InChI Key: LAEACCJUFXKYHT-UHFFFAOYSA-N
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Description

7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. Its structure combines elements of triazolo, pyrimidine, and carboxamide functionalities, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The initial step often includes the formation of the triazolo ring system via a cyclization reaction. Subsequent steps involve the introduction of the benzyloxyphenyl and methyl substituents, followed by the formation of the carboxamide group. Reaction conditions typically include the use of organic solvents, catalysts such as palladium or platinum, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production may involve optimization of the synthetic route to improve scalability and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can handle larger volumes of reactants. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically involving the benzyloxy group or the methyl group, forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions may target the nitro groups or other reducible moieties within the molecule, often using hydrogenation techniques with catalysts like palladium on carbon.

  • Substitution: : The aromatic rings within the compound can participate in various electrophilic and nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or other metal hydrides.

  • Substitution: : Halogenation agents (e.g., bromine or chlorine) for electrophilic aromatic substitution; nucleophiles such as amines or alcohols for nucleophilic substitution.

Major Products

  • Oxidation: : Formation of alcohols, ketones, or aldehydes.

  • Reduction: : Production of amines or hydrocarbons.

  • Substitution: : Derivatives with various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of other complex molecules, particularly in pharmaceutical research. Its unique structure allows for modifications that can lead to the development of new drugs.

Biology

In biological research, it can be used as a probe to study molecular interactions and pathways, particularly those involving triazolo and pyrimidine moieties.

Medicine

The potential pharmacological properties, such as anti-inflammatory or anticancer activities, make it a candidate for drug development. Its interactions with various biological targets are of significant interest.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or agrochemicals.

Mechanism of Action

The mechanism of action of 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide largely depends on its interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and altering their function, leading to downstream effects on various biochemical pathways. Detailed studies often utilize techniques such as molecular docking or crystallography to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

  • 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Uniqueness

Compared to similar compounds, 7-[4-(benzyloxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide possesses unique structural elements that can lead to different biological activities or chemical reactivities. Its specific substitution pattern and functional groups offer a distinctive set of properties, making it an intriguing molecule for further study and application in various fields.

Properties

IUPAC Name

5-methyl-N-phenyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-18-23(25(32)30-21-10-6-3-7-11-21)24(31-26(29-18)27-17-28-31)20-12-14-22(15-13-20)33-16-19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEACCJUFXKYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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